molecular formula C10H13NO3 B1605312 (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid CAS No. 128573-13-7

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

Cat. No.: B1605312
CAS No.: 128573-13-7
M. Wt: 195.21 g/mol
InChI Key: AXEOMQHKTSGLGS-SECBINFHSA-N
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Description

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid typically involves the use of starting materials such as 4-hydroxy-2-methylbenzaldehyde and amino acids. One common synthetic route includes the condensation of 4-hydroxy-2-methylbenzaldehyde with an amino acid derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play crucial roles in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its relevance in multiple fields of research highlight its significance.

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOMQHKTSGLGS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358664
Record name AC1LIP71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128573-13-7
Record name AC1LIP71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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